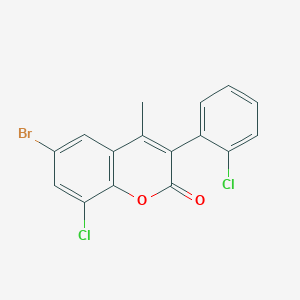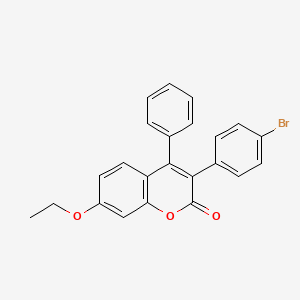![molecular formula C14H15F3N2O2S B3041679 [1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol CAS No. 338422-58-5](/img/structure/B3041679.png)
[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol
Vue d'ensemble
Description
[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol is a synthetic organic compound with potential applications in various scientific research fields. The unique structure of this compound, featuring a trifluoromethyl group, phenoxyethyl linkage, and imidazole core, suggests versatile chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step organic synthesis, beginning with the preparation of intermediate compounds like [1H-imidazol-5-yl]methanol. Subsequent steps involve the introduction of the methyl group and the {2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl moiety under controlled conditions to achieve the final product. Typical reaction conditions might include the use of solvents like dichloromethane, bases like sodium hydride, and appropriate temperatures to facilitate these transformations.
Industrial Production Methods: : While specific large-scale industrial methods for the production of [1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol are not well-documented, the principles of process chemistry would apply. This includes optimizing yield, purity, and cost-effectiveness by scaling up the lab-based procedures and employing advanced techniques like continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various types of reactions, including:
Oxidation: : Potential oxidation of the hydroxyl group to a ketone.
Reduction: : Possible reduction of the imidazole ring or other moieties.
Substitution: : Electrophilic or nucleophilic substitution reactions at the imidazole or phenoxyethyl positions.
Common Reagents and Conditions: : Common reagents might include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and conditions like acidic or basic environments to facilitate different reaction pathways.
Major Products Formed: : Major products would vary depending on the type of reaction but could include oxidized derivatives, reduced compounds, and various substitution products with altered functional groups.
Applications De Recherche Scientifique
Biology: : Its structural features suggest possible interactions with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: : The trifluoromethyl group is known to enhance the metabolic stability and bioactivity of compounds, indicating potential medicinal applications as a drug lead compound or a bioactive agent.
Mécanisme D'action
The compound’s mechanism of action would largely depend on its specific application. In biological contexts, it might interact with protein targets via binding to active sites or modulating enzyme activity through its unique functional groups. Pathways involved could include inhibition of specific enzymes or alteration of receptor-mediated signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazole
[1-methyl-2-{ethylsulfanyl}-1H-imidazole
[2-(trifluoromethyl)phenoxy]ethyl}thio-1H-imidazole
Comparison: : Compared to these similar compounds, [1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol stands out due to the presence of the methanol group, which might influence its solubility, reactivity, and biological interactions differently
Propriétés
IUPAC Name |
[3-methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2S/c1-19-11(9-20)8-18-13(19)22-6-5-21-12-4-2-3-10(7-12)14(15,16)17/h2-4,7-8,20H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIITJAKWTUWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCCOC2=CC=CC(=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3041598.png)

![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)

![diisobutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3041604.png)


![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3041609.png)





